molecular formula C19H22 B8626733 9-n-Hexylfluorene

9-n-Hexylfluorene

Cat. No.: B8626733
M. Wt: 250.4 g/mol
InChI Key: LZHSIVAEFPMRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-n-Hexylfluorene is a useful research compound. Its molecular formula is C19H22 and its molecular weight is 250.4 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C19H22

Molecular Weight

250.4 g/mol

IUPAC Name

9-hexyl-9H-fluorene

InChI

InChI=1S/C19H22/c1-2-3-4-5-10-15-16-11-6-8-13-18(16)19-14-9-7-12-17(15)19/h6-9,11-15H,2-5,10H2,1H3

InChI Key

LZHSIVAEFPMRNK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1C2=CC=CC=C2C3=CC=CC=C13

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of fluorene (33.2 g, 0.20 mol) in 300 mL THF at −78° C., n-butyllithium (2.5 M, 80 mL) was added dropwisely. The mixture was stirred at −50° C. for 45 minutes, and then cooled to −78° C. again and n-hexylbromide (33.0 g, 0.20 mol) in THF (25 mL) was added dropwise to the mixture. The solution was allowed to warm up to room temperature and stirred for 5 h. The mixture was then poured into water and extracted with ether. The organic extracts were washed with brine and dried over magnesium sulfate, and purified by silica gel column with hexane to give pure compound 2 (38 g, yield 76%).
Quantity
33.2 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Yield
76%

Synthesis routes and methods II

Procedure details

In a 2 liter three-neck flask equipped with a stirrer and a thermometer, 100 g (0.6 mol) of fluorene was dissolved in 1 l of tetrahydrofuran and the flask was cooled sufficiently to −78° C. With an injector, 264 ml (1.32 mol) of 2.5M n-butyl lithium which was diluted in hexane was slowly added dropwise into the flask. When the addition of the same was finished, the above cooled temperature was maintained for thirty minutes, and then the flask was stirred at room temperature for one hour. Then again the resultant material was cooled down to −78° C. 88.44 ml (1.26 mol) of hexyl bromide was added into the flask using an injector. When the above procedure was finished, after keeping the temperature for thirty minutes, the flask was stirred at room temperature for 24 hours. When the reaction was finished, a small amount of cooled distilled water was poured to the resultant solution and the resultant solution was stirred for 2 to 3 minutes. When layers were separated, the organic layer was extracted using ether three times and it was washed by water several times. Then the resultant materials were dried using anhydrous magnesium sulfate and after removing the solvent, the resultant materials were purified with column, to obtain 132 g (88% t yield) of the entitled product as a pale yellowish viscous oil. 1H-NMR (CDCl3) δ 0.6-1.41 (m, 8H, CH2, 3H, CH3), 2.08-2.12 (m, 4H, CCH2), 4.07-4.18 (t, 1H, CH), 7.39-7.92 (m, 8H, Aromatic).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
264 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
[Compound]
Name
resultant material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
88.44 mL
Type
reactant
Reaction Step Four

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